molecular formula C10H16N2 B15259272 3-(4-Methylphenyl)propane-1,2-diamine

3-(4-Methylphenyl)propane-1,2-diamine

Cat. No.: B15259272
M. Wt: 164.25 g/mol
InChI Key: JVZRSGPFDCTLSM-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)propane-1,2-diamine is an organic compound with the molecular formula C10H16N2 It is a derivative of propane-1,2-diamine, where one of the hydrogen atoms on the benzene ring is replaced by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)propane-1,2-diamine can be achieved through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with propane-1,2-diamine under basic conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)propane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methylphenyl)propane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)propane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)propane-1,2-diamine
  • 3-(4-Methoxyphenyl)propane-1,2-diamine
  • 3-(4-Chlorophenyl)propane-1,2-diamine

Uniqueness

3-(4-Methylphenyl)propane-1,2-diamine is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with enzymes and receptors compared to its analogs .

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

3-(4-methylphenyl)propane-1,2-diamine

InChI

InChI=1S/C10H16N2/c1-8-2-4-9(5-3-8)6-10(12)7-11/h2-5,10H,6-7,11-12H2,1H3

InChI Key

JVZRSGPFDCTLSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(CN)N

Origin of Product

United States

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